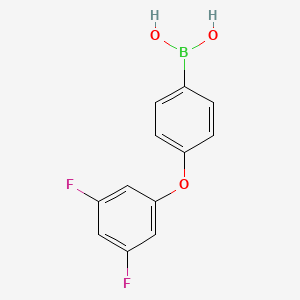

(4-(3,5-Difluorophenoxy)phenyl)boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(3,5-difluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKIWPBJKMQKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681908 | |

| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029438-51-4 | |

| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid, a critical building block in contemporary drug discovery and development. The difluorophenoxy moiety is a privileged structural motif in medicinal chemistry, often employed to enhance metabolic stability and modulate electronic properties. This document details a robust and scalable synthetic protocol, grounded in the principles of the Ullmann condensation, followed by a lithiation-borylation sequence. We will explore the mechanistic underpinnings of each synthetic step, provide a detailed, field-tested experimental protocol, and discuss methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of this important intermediate.

Introduction: The Significance of Fluorinated Arylboronic Acids in Medicinal Chemistry

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone for the construction of biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs). The specific target of this guide, this compound, incorporates a 3,5-difluorophenoxy group. The strategic placement of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can lower the pKa of nearby functional groups, influence binding interactions, and block sites of metabolic oxidation, thereby increasing a drug candidate's half-life.[2] Consequently, reliable access to high-purity this compound is of paramount importance for pharmaceutical research and development.[3][4]

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound can be approached via several routes. The core challenge lies in the efficient formation of the diaryl ether bond and the subsequent introduction of the boronic acid functionality. Two primary retrosynthetic disconnections are considered:

-

Route A: C-O Bond Formation First. This strategy involves first constructing the diaryl ether core, 1-(4-bromophenoxy)-3,5-difluorobenzene, and then converting the aryl bromide into the corresponding boronic acid.

-

Route B: Borylation First. This approach would involve coupling 3,5-difluorophenol with a pre-existing (4-bromophenyl)boronic acid or its ester. This can be challenging due to the potential for self-coupling of the boronic acid and competing reactions.

After careful consideration of reaction efficiency, scalability, and purification, Route A is selected as the more robust and reliable strategy. The key steps involve an Ullmann condensation to form the diaryl ether, followed by a low-temperature lithiation-borylation sequence.

Mechanistic Insights

Step 1: The Ullmann Condensation for Diaryl Ether Synthesis

The formation of the diaryl ether linkage is achieved via a copper-catalyzed Ullmann condensation.[5][6] This reaction couples an aryl halide (1-bromo-4-iodobenzene) with a phenol (3,5-difluorophenol) in the presence of a base.[7]

-

Causality of Reagent Choice:

-

Aryl Halide: 1-bromo-4-iodobenzene is chosen because the carbon-iodine bond is significantly more reactive towards oxidative addition to the copper catalyst than the carbon-bromine bond. This allows for selective formation of the ether at the iodo-position, leaving the bromo-position intact for the subsequent borylation step.

-

Catalyst: A copper(I) salt, such as copper(I) iodide (CuI), is a classic and effective catalyst. Modern variations may employ ligands to improve solubility and catalytic turnover, but for this transformation, a simple copper salt is often sufficient.[8]

-

Base: An inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure solubility of the reagents and to reach the high temperatures often required for the Ullmann reaction.[6]

-

The mechanism involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl iodide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) catalyst.

Step 2: Lithiation-Borylation

The conversion of the aryl bromide intermediate to the boronic acid is accomplished through a halogen-metal exchange followed by quenching with a boron electrophile.[9]

-

Causality of Reagent Choice:

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for halogen-metal exchange with aryl bromides at low temperatures.

-

Temperature: The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of n-BuLi with the solvent or decomposition of the aryllithium intermediate.[10]

-

Boron Electrophile: Triisopropyl borate (B(O-iPr)3) is used as the boron source. The aryllithium species acts as a nucleophile, attacking the electrophilic boron atom.

-

Aqueous Workup: Acidic aqueous workup is crucial to hydrolyze the initially formed boronate ester to the desired boronic acid.[11]

-

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. n-Butyllithium is pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon). All glassware must be flame-dried prior to use.

Part A: Synthesis of 1-(4-bromophenoxy)-3,5-difluorobenzene

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-difluorophenol (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 3,5-difluorophenol.

-

Reaction Execution: Heat the reaction mixture to 120-130 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(4-bromophenoxy)-3,5-difluorobenzene as a solid.

Part B: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified 1-(4-bromophenoxy)-3,5-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) (to ~0.2 M).

-

Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

-

Workup and Hydrolysis:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: The crude boronic acid can often be purified by trituration or recrystallization.[12][13] Suspend the crude solid in a minimal amount of a non-polar solvent like hexanes or a hexanes/ethyl acetate mixture and stir vigorously. The pure boronic acid should precipitate, while impurities remain in solution. Filter the solid and wash with cold hexanes to yield this compound.

Data Presentation & Visualization

Table 1: Reagent Stoichiometry

| Step | Reagent | Molar Eq. | Role |

| Part A | 3,5-Difluorophenol | 1.0 | Nucleophile |

| 1-Bromo-4-iodobenzene | 1.1 | Electrophile | |

| Copper(I) Iodide | 0.1 | Catalyst | |

| Potassium Carbonate | 2.0 | Base | |

| Part B | 1-(4-bromophenoxy)-3,5-difluorobenzene | 1.0 | Precursor |

| n-Butyllithium | 1.1 | Lithiating Agent | |

| Triisopropyl borate | 1.2 | Boron Source | |

| Hydrochloric Acid (2 M) | Excess | Hydrolysis |

Diagram 1: Overall Synthetic Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow from starting materials to final product.

Characterization and Quality Control

To confirm the identity and purity of the final product, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic aromatic proton signals. The disappearance of the signal corresponding to the proton at the 4-position of the bromophenyl ring and the appearance of the B(OH)2 protons (often a broad singlet) are key indicators.

-

¹³C NMR: Will confirm the carbon skeleton.

-

¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms is expected.

-

¹¹B NMR: A broad signal characteristic of a boronic acid should be observed.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Arylboronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[14] Proper storage under inert, dry conditions is recommended. They can also exist as cyclic anhydrides (boroxines), which can complicate NMR interpretation but does not typically affect their reactivity in subsequent coupling reactions.

Conclusion

This guide outlines a reliable and mechanistically sound protocol for the synthesis of this compound. By leveraging a selective Ullmann condensation followed by a standard lithiation-borylation sequence, this valuable building block can be prepared efficiently. The provided step-by-step methodology, coupled with an understanding of the underlying chemical principles, empowers researchers to confidently synthesize this key intermediate for applications in drug discovery and materials science.

References

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.

-

Ullmann Condensation. SynArchive. Available from: [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2011). Arkat USA. Available from: [Link]

-

Ullmann condensation. Wikipedia. Available from: [Link]

-

Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). ACS Publications. Available from: [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health (NIH). Available from: [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Available from: [Link]

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (2015). Chinese Chemical Letters, 26(6), 723-727. Available from: [Link]

-

Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available from: [Link]

-

Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. (2015). Chemical Science, 6(6), 3455-3460. Available from: [Link]

-

Purification of boronic acids? (2017). Reddit. Available from: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health (NIH). Available from: [Link]

-

How to purify boronic acids/boronate esters? (2016). ResearchGate. Available from: [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Synthesis, 1(1), 12-28. Available from: [Link]

-

Standard Lithiation–Borylation A user's guide. (2017). Aggarwal Group, University of Bristol. Available from: [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). The Royal Society of Chemistry. Available from: [Link]

-

3,5-Difluorophenylboronic acid. LookChem. Available from: [Link]

-

Transition metal‐catalyzed C−N coupling. ResearchGate. Available from: [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]

-

Publications. The Hartwig Group. Available from: [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). Google Patents.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PubMed Central. Available from: [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). Tetrahedron Letters, 44(42), 7719-7722. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Available from: [Link]

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (2016). PubMed. Available from: [Link]

-

The Role of Phenylboronic Acid in Pharmaceutical Synthesis. XZYCHEM. Available from: [Link]

-

Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. (2009). Arkivoc. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 9. scispace.com [scispace.com]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (4-(3,5-Difluorophenoxy)phenyl)boronic acid

Introduction

(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a specialized organoboron compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a member of the arylboronic acid family, its core utility lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1] The presence of a difluorophenoxy moiety imparts unique electronic properties and steric influences that can enhance reactivity, stability, and the biological activity of synthesized molecules.[2] This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization, applications, and handling protocols for this versatile chemical building block.

Core Concepts: Why Boronic Acids are Indispensable

Boronic acids are organic compounds containing a C-B(OH)₂ functional group. Their importance in research and development stems from several key features:

-

Versatile Reactivity: They are crucial partners in Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures like biaryls.[3]

-

Stability and Handling: Compared to other organometallic reagents, boronic acids are generally stable to air and moisture, possess low toxicity, and are easy to handle, making them highly practical for routine laboratory use.[4]

-

Biological Interaction: The boronic acid moiety can form reversible covalent bonds with diols, a functional group prevalent in biological molecules like sugars. This interaction is exploited in the design of sensors, drug delivery systems, and enzyme inhibitors.[5]

Chemical Identity and Structure

Understanding the fundamental identifiers and structure of a compound is the first step in its scientific application.

Caption: Molecular Structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1029438-51-4 | [6] |

| Molecular Formula | C₁₂H₉BF₂O₃ | [6] |

| Molecular Weight | 250.01 g/mol | Calculated |

| SMILES | OB(O)c1ccc(Oc2cc(F)cc(F)c2)cc1 | N/A |

| InChI | InChI=1S/C12H9BF2O3/c15-13(16)9-3-1-8(2-4-9)18-12-6-10(14)5-11(15)7-12/h1-7,15-16H | N/A |

| InChIKey | N/A | N/A |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including solubility, reactivity, and stability.

Table 2: Core Physicochemical Data

| Property | Value / Description | Rationale & Comparative Insights |

| Appearance | White to off-white or beige powder. | This is a typical appearance for many arylboronic acids.[7] |

| Melting Point | Data not available. | Structurally similar compounds like 3,5-Difluorophenylboronic acid melt at 210-217 °C, while 4-Fluorophenylboronic acid melts at 262-265 °C. The larger, more complex structure of the target compound suggests its melting point is likely within or above this range. |

| Boiling Point | Data not available. | Boronic acids typically decompose at high temperatures before boiling. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, DMF, THF, Acetone) and poorly soluble in non-polar solvents (e.g., Hexane, Carbon Tetrachloride). | This solubility profile is characteristic of phenylboronic acids.[4] The polar boronic acid group and ether linkage enhance solubility in polar media. |

| Acidity (pKa) | Data not available. | The pKa of the parent phenylboronic acid is 8.83.[4] The electron-withdrawing nature of the two fluorine atoms on the phenoxy ring will increase the Lewis acidity of the boron center, likely resulting in a lower pKa (stronger acid) than the unsubstituted parent.[2] |

Spectroscopic and Analytical Characterization

Definitive characterization relies on a suite of analytical techniques. While specific spectra for this compound are not publicly available, this section outlines the expected results and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. A key challenge with boronic acids is their tendency to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad spectra.[8] Running samples in deuterated methanol (CD₃OD) can break up these oligomers, providing sharper, more interpretable spectra, although this will result in the exchange and disappearance of the B-OH protons.[8]

-

¹H NMR (Proton NMR): The proton spectrum will provide information on the number and environment of hydrogen atoms.

-

Expected Signals: Multiple distinct signals in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the protons on both phenyl rings. The specific splitting patterns (doublets, triplets, doublet of doublets) will depend on the coupling between adjacent protons. The two B-OH protons would appear as a broad singlet, though this is often exchanged with solvent.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

-

Expected Signals: Signals for all 12 carbon atoms. The carbon directly attached to the boron (C-B) will appear as a broad signal. Carbons attached to fluorine will show characteristic C-F coupling (large doublets).

-

-

¹¹B NMR (Boron NMR): This is a crucial technique for directly observing the boron atom.[9]

-

Expected Signal: A single, relatively broad signal is expected. For sp²-hybridized trigonal planar boronic acids, the chemical shift typically appears in the range of δ 27-33 ppm.[10] Upon complexation with a diol or under basic conditions that form the sp³-hybridized tetrahedral boronate, this signal shifts significantly upfield to a range of δ 1-10 ppm.[11] This shift is a powerful diagnostic tool for monitoring reactions.[12]

-

-

¹⁹F NMR (Fluorine NMR): This provides information on the fluorine environments.

-

Expected Signal: A single signal for the two equivalent fluorine atoms on the phenoxy ring.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound and for monitoring reaction progress.

Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for analyzing arylboronic acids. Optimization may be required.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute this stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the prepared sample.

-

Integrate the resulting chromatogram to determine the peak area of the main component.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

Chemical Reactivity and Applications

The utility of this compound is defined by its chemical reactivity, which enables the synthesis of novel compounds for diverse applications.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's phenyl group and an organohalide (or triflate).[3] It is widely used due to its mild reaction conditions and high tolerance for various functional groups.[14]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: General Suzuki-Miyaura Coupling

This protocol provides a representative procedure for using this compound.

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[14]

-

-

Inert Atmosphere:

-

Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[14]

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitor the reaction progress using TLC or HPLC analysis.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the final biaryl product.

-

Applications in Drug Discovery and Materials Science

The unique structure of this boronic acid makes it a valuable precursor in several high-tech fields:

-

Pharmaceutical Development: The difluorophenoxy group can enhance metabolic stability and alter the electronic properties of a drug candidate, potentially improving its efficacy and pharmacokinetic profile. Arylboronic acids are key intermediates in synthesizing compounds for treating diseases like cancer and diabetes.[5][7]

-

Materials Science: It serves as a monomer or building block for creating advanced polymers and liquid crystals. The specific properties of the resulting materials are tuned by the structure of the boronic acid precursor.[7][15]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound. The following information is based on data for structurally related arylboronic acids.

Table 3: Hazard and Safety Information

| Category | Description |

| GHS Hazard Statements | Based on similar compounds: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[16] |

| GHS Pictograms | |

| Signal Word | Warning |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Recommendations: For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., Argon) is recommended to prevent degradation.[16]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a highly functionalized and valuable reagent for advanced organic synthesis. Its well-defined structure, characterized by the presence of a difluorophenoxy moiety, offers unique advantages for constructing complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide has provided the foundational physicochemical data, analytical methodologies, and handling protocols necessary for its effective and safe use. For researchers and scientists, a thorough understanding of these properties is paramount to leveraging its full potential in the development of novel pharmaceuticals, polymers, and other advanced materials.

References

-

Gale, E. M., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(44), 8237–8245. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Retrieved January 5, 2026, from [Link]

-

Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

-

Islam, T. M. B., et al. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 18(3), 363-365. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. ResearchGate. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Baranczak, A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1814-1817. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved January 5, 2026, from [Link]

-

Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 49-56. [Link]

-

Farr-Jones, S., et al. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry, 32(47), 12651-12655. [Link]

-

Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Retrieved January 5, 2026, from [Link]

-

RSC Publishing. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). Dalton Transactions. Retrieved January 5, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Retrieved January 5, 2026, from [Link]

-

Scribd. (n.d.). 11B NMR Studies of An Aryl Boronic Acid. Scribd. Retrieved January 5, 2026, from [Link]

-

SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

LookChem. (n.d.). Cas 1029438-36-5, 4-(3-Fluorophenoxy)phenylboronic acid. LookChem. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). [4-(Difluoromethyl)phenyl]boronic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Retrieved January 5, 2026, from [Link]

-

Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Retrieved January 5, 2026, from [Link]Phenylboronic-Acids%3A-Structures%2C-Gozdalik-Kupniewska-Durka/0e8c8a1b5d1f8e1c6e1a4e2f9f8c1d3b0e7a1b4c)

-

LookChem. (n.d.). Cas 156545-07-2, 3,5-Difluorophenylboronic acid. LookChem. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.

Sources

- 1. Cas 1029438-36-5,4-(3-Fluorophenoxy)phenylboronic acid | lookchem [lookchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]

- 6. parchem.com [parchem.com]

- 7. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 14. benchchem.com [benchchem.com]

- 15. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 16. 361437-00-5|(4-(4-Fluorophenoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

(4-(3,5-Difluorophenoxy)phenyl)boronic acid CAS number 1029438-51-4

Abstract

(4-(3,5-Difluorophenoxy)phenyl)boronic acid (CAS Number: 1029438-51-4) is a highly functionalized organoboron compound of significant interest to the pharmaceutical and material science sectors. Its unique structure, featuring a difluorinated phenoxy moiety, makes it a valuable building block in modern organic synthesis, primarily for the construction of complex biaryl and heteroaryl structures via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthesis, and key applications, with a focus on the Suzuki-Miyaura coupling. Detailed protocols and safety considerations are included to support researchers in its effective and safe utilization.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. The presence of the electron-withdrawing difluorophenoxy group significantly influences the electronic properties of the boronic acid, impacting its reactivity and acidity compared to unsubstituted phenylboronic acid.

| Property | Value | Source |

| CAS Number | 1029438-51-4 | [1] |

| Molecular Formula | C₁₂H₉BF₂O₃ | [1] |

| Molecular Weight | 250.01 g/mol | [2] |

| Appearance | White to off-white powder/solid | General Observation |

| Melting Point | Not specified; similar compounds like 3,5-Difluorophenylboronic acid melt at 210-217 °C. | [3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, THF); limited solubility in water and nonpolar solvents. | General Chemical Principles |

| Storage | Recommended to be stored refrigerated (2-8°C) under an inert atmosphere to prevent degradation. | [4] |

Stability and Handling

Like most arylboronic acids, this compound is sensitive to moisture and can undergo dehydration to form its corresponding cyclic anhydride, a boroxine. It is also susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic or basic conditions, or in the presence of certain metals.[5] For long-term viability, it is critical to store the compound in a tightly sealed container, preferably under nitrogen or argon, in a cool, dry, and dark place.[6]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A common and logical synthetic route is the formation of the diaryl ether followed by a lithium-halogen exchange and subsequent borylation.

Plausible Synthetic Workflow

A representative synthesis begins with an Ullmann or Buchwald-Hartwig ether synthesis between 1-bromo-3,5-difluorobenzene and 4-bromophenol to form the diaryl ether intermediate, 1-bromo-4-(3,5-difluorophenoxy)benzene. This intermediate is then converted to the target boronic acid.

The key transformation is the conversion of the aryl bromide to the boronic acid. This is reliably achieved via a lithium-halogen exchange at low temperatures using an organolithium reagent like n-butyllithium, followed by quenching the resulting aryllithium species with a trialkyl borate ester (e.g., triisopropyl borate). A final acidic workup hydrolyzes the boronate ester to yield the desired this compound.[7]

Caption: Plausible synthetic route to the title compound.

Purification

The crude product obtained after synthesis is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography. The purity can then be assessed using the analytical methods described below.

Analytical Characterization

Unambiguous identification and purity assessment of this compound are critical for its successful application. A combination of spectroscopic and chromatographic techniques is employed.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.[8]

-

¹H NMR: The proton spectrum will show distinct signals for the aromatic protons. The protons on the phenylboronic acid ring will appear as two doublets (AA'BB' system), while the protons on the difluorophenoxy ring will present as a triplet and a doublet, characteristic of a 3,5-disubstituted pattern. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon spectrum will show the expected number of aromatic signals. The carbon atom attached to the boron (C-B bond) may be broadened or have a reduced intensity due to quadrupolar relaxation.

-

¹⁹F NMR: This spectrum is crucial for confirming the fluorine substitution pattern and will show a single resonance for the two equivalent fluorine atoms.

-

¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron atom. For a trigonal planar boronic acid, a single, often broad, signal is expected in the range of δ 25-35 ppm.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

LC-MS (ESI): Electrospray ionization in negative mode is highly effective, typically showing a strong signal for the deprotonated molecule [M-H]⁻. This technique is ideal for quantitative analysis at very low levels (pg/mL).[10]

-

GC-MS: This method is generally not preferred for boronic acids due to their low volatility and tendency to form cyclic boroxine trimers at high temperatures in the injector port, which can complicate the resulting mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound. A typical reverse-phase method provides excellent separation and quantification.[11]

Typical HPLC Method Parameters:

-

Column: C18 (Octadecyl silane) bonded silica, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of Acetonitrile and Water, often with an acidic modifier like 0.1% formic acid or phosphoric acid to improve peak shape.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength such as 254 nm.

-

Temperature: 25-30 °C.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[12] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of reagents.[13]

The Catalytic Cycle

The reaction proceeds via a palladium catalyst, typically in the Pd(0) oxidation state. The cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general, self-validating methodology for coupling this compound with a generic aryl bromide. Note: Reaction conditions should be optimized for specific substrates.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or PdCl₂(dppf), 1-5 mol%)[14]

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)[15]

-

Anhydrous Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Schlenk flask or microwave vial

-

Nitrogen or Argon source

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., 3 mol%), and the base (2.0 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Water) via cannula or syringe. The total volume should create a concentration of approximately 0.1-0.5 M with respect to the aryl halide.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 110 °C. For microwave-assisted reactions, temperatures up to 150 °C for shorter durations (10-30 min) can be effective.[14]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity but should be handled with care in a laboratory setting. Recent studies suggest some arylboronic acids may be weakly mutagenic, so they should be treated as potentially genotoxic impurities (PGIs) in pharmaceutical contexts.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

-

Engineering Controls: Handle the solid powder in a well-ventilated fume hood or a glove box to avoid inhalation of dust.[6]

-

First Aid:

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

References

-

ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

-

MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

-

ResearchGate. (2023). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

-

Chemical-Suppliers. Product Search for CAS 1029438-51-4. [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Phenylboronic acid. [Link]

-

PubChem. [4-(Difluoromethyl)phenyl]boronic acid. [Link]

-

LookChem. 4-(3-Fluorophenoxy)phenylboronic acid. [Link]

- Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

LookChem. 3,5-Difluorophenylboronic acid. [Link]

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

RSC Publishing. (2018). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. [Link]

- Google Patents. (2016). High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid.

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]-pg-ml-levels-of-sensitivity)

Sources

- 1. parchem.com [parchem.com]

- 2. 3,5-Difluoro-4-phenoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]

- 4. Cas 1029438-36-5,4-(3-Fluorophenoxy)phenylboronic acid | lookchem [lookchem.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. carlroth.com [carlroth.com]

- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. sciex.com [sciex.com]

- 11. CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi-res.com [mdpi-res.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. chempoint.com [chempoint.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Structure Elucidation of Difluorophenoxy Phenylboronic Acid

A Multi-Modal Spectroscopic and Crystallographic Approach

Audience: Researchers, scientists, and drug development professionals.

Foreword: Beyond the Spectrum – A Logic-Driven Approach

In modern drug discovery and materials science, the precise architecture of a molecule is not merely a structural curiosity; it is the blueprint for its function, reactivity, and safety. Difluorophenoxy phenylboronic acids represent a class of molecules where this principle is paramount. As versatile building blocks in Suzuki-Miyaura cross-coupling reactions and as fragments in medicinal chemistry, their utility is directly tied to their exact isomeric form and conformation.

This guide eschews a simple checklist of analytical techniques. Instead, it presents a holistic, logic-driven workflow for structure elucidation. We will explore not just how to run an experiment, but why specific techniques are chosen, what causal links exist between experimental observations and molecular features, and how to build a self-validating dossier of evidence that confirms a molecular structure with unassailable confidence. We will treat the elucidation process as an investigation, where each piece of data is a clue, and the convergence of evidence leads to the final, unambiguous solution.

Part 1: The Analytical Imperative – Foundational Strategy

The core challenge in elucidating the structure of a difluorophenoxy phenylboronic acid lies in unambiguously determining the substitution patterns on two distinct aromatic rings and confirming the connectivity across an ether linkage. The presence of NMR-active nuclei beyond the standard ¹H and ¹³C, namely ¹⁹F and ¹¹B, provides both unique challenges and powerful opportunities.

Our strategy is built on the principle of Orthogonal Data Correlation . We will employ a suite of analytical techniques where the outputs of one method corroborate, refine, or validate the hypotheses drawn from another. This creates a robust, self-validating system that minimizes ambiguity.

The general workflow is as follows:

Caption: A logical workflow for comprehensive structure elucidation.

Part 2: The Spectroscopic Toolkit – From Formula to Framework

Mass Spectrometry (MS): The Foundational Check

Expertise & Experience (The Why): Before any detailed structural work, we must confirm the most fundamental property: the molecular weight and elemental composition. MS provides this initial validation. For boronic acids, the choice of ionization technique and solvent is critical, as they are prone to dehydration and trimerization into boroxines, which can confound spectral interpretation.[1]

Experimental Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in methanol or acetonitrile.[2] The use of an aprotic solvent like acetonitrile can sometimes minimize dehydration.

-

Ionization Mode: Acquire spectra in both positive and negative ion modes. Boronic acids can be challenging, but often show clearer signals in negative mode as [M-H]⁻. Positive mode may show adducts like [M+Na]⁺.[2]

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap analyzer. This is non-negotiable as it provides exact mass measurements (typically to four decimal places), allowing for unambiguous elemental formula determination.

-

Data Acquisition: Infuse the sample at a low flow rate (5-10 µL/min). Set the source temperature relatively low (100-150 °C) to minimize thermally induced dehydration.[2]

Data Interpretation & Trustworthiness:

-

Primary Goal: Identify the molecular ion peak and compare its exact mass to the theoretical mass of the expected difluorophenoxy phenylboronic acid isomer. The isotopic pattern, particularly the contribution from ¹⁰B and ¹¹B, should also match the theoretical distribution.

-

Self-Validation: The elemental formula derived from HRMS must be consistent with all subsequent NMR data. If significant peaks corresponding to the boroxine trimer are observed, this suggests instability under the chosen conditions; derivatization or alternative ionization methods may be needed for certain applications.[1][3]

| Ion Type | Expected m/z (for C₁₂H₉B₁F₂O₃) | Significance |

| [M-H]⁻ | 249.0547 | Primary evidence of the parent molecule in negative mode. |

| [M+Na]⁺ | 273.0486 | Common adduct in positive mode. |

| [M(boroxine)-H]⁻ | 711.1491 | Evidence of trimer formation (dehydration product of 3 molecules). |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Experience (The Why): NMR is the most powerful technique for mapping the covalent framework of a molecule in solution. For this specific class of compounds, a multi-nuclear approach is essential. ¹H and ¹³C NMR map the carbon skeleton, while ¹⁹F and ¹¹B NMR provide direct, high-sensitivity probes into the unique heteroatoms of the molecule.

Experimental Protocol (Multi-Nuclear NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it effectively dissolves the polar boronic acid and its -OH protons are often observable.[2][4]

-

¹H NMR: Acquire a standard proton spectrum. Pay close attention to the integration and splitting patterns (J-coupling) in the aromatic region.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive and rapid experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.[5][6][7]

-

¹¹B NMR: Acquire a proton-decoupled boron spectrum. This experiment provides direct information on the chemical environment and hybridization of the boron atom.[8][9]

-

2D NMR:

-

COSY (¹H-¹H): To establish proton-proton correlations within individual spin systems (i.e., within each aromatic ring).

-

HMBC (¹H-¹³C): To establish long-range (2-3 bond) correlations. This is the critical experiment for connecting the difluorophenoxy ring to the phenylboronic acid ring across the ether oxygen.

-

Data Interpretation & Trustworthiness:

-

¹H & ¹³C NMR: The number of signals, their chemical shifts, and splitting patterns will define the substitution pattern on each ring. For example, a 1,4-disubstituted (para) phenyl ring will show a characteristic pseudo-doublet of doublets pattern.

-

¹⁹F NMR: The chemical shift of fluorine is highly sensitive to its electronic environment.[5][10] The presence of two distinct signals confirms a difluoro substitution pattern where the fluorines are in inequivalent environments. Coupling between ¹⁹F and ¹H can further help pinpoint its location.

-

¹¹B NMR: The chemical shift provides crucial information. A peak in the range of δ 26-30 ppm is characteristic of the neutral, sp²-hybridized trigonal planar boronic acid.[8] Formation of a boronate ester or complexation with the solvent can shift this peak upfield to the δ 1-7 ppm range, indicating a shift to sp³ hybridization.[8][11]

-

HMBC - The Linchpin: The key to confirming the overall structure is to observe a correlation between a proton on one ring and a carbon on the other. For example, in 4-(2,4-difluorophenoxy)phenylboronic acid, a correlation from the proton at C3' of the phenylboronic acid ring to the carbon C1 of the difluorophenoxy ring (the carbon attached to the oxygen) provides definitive proof of the C-O-C linkage.

Caption: Key HMBC correlation linking the two aromatic rings.

Part 3: Definitive Confirmation – The Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Experience (The Why): While NMR provides the connectivity in solution, SCXRD gives the unambiguous, three-dimensional structure in the solid state. It provides precise bond lengths, bond angles, and crucial information about intermolecular interactions like hydrogen bonding, which governs the crystal packing. For boronic acids, SCXRD is the gold standard to confirm the planar B(OH)₂ group and observe the common hydrogen-bonded dimer formation.[12][13]

Experimental Protocol:

-

Crystal Growth: This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a saturated solution.[14] Solvents like water, ethanol, or mixed solvent systems (e.g., ethyl acetate/hexane) should be screened.

-

Crystal Mounting & Data Collection: A suitable crystal (0.1-0.5 mm, no visible defects) is selected, mounted on a goniometer, and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[14] A modern diffractometer then collects diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem from the diffraction pattern and generate an initial electron density map.[14] This map is then refined into a final model of the atomic positions.

Data Interpretation & Trustworthiness:

-

Unambiguous Structure: The output is a 3D model of the molecule, confirming the exact isomer and its conformation in the crystal.

-

Key Validations:

-

B-C and B-O bond lengths: Should be consistent with known values for phenylboronic acids (B-C ~1.56 Å).[12]

-

Boronic Acid Planarity: The C-B(O)₂ unit should be nearly planar.

-

Hydrogen Bonding: Expect to see intermolecular O-H···O hydrogen bonds, typically forming a centrosymmetric dimer where two boronic acid groups interact.[13][15] This is a hallmark structural feature.

-

Caption: Typical hydrogen-bonded dimer of phenylboronic acids.

Part 4: Conclusion – The Convergence of Evidence

The structure elucidation of difluorophenoxy phenylboronic acid is complete only when the data from all orthogonal techniques converge on a single, consistent structure. The elemental formula from HRMS must match the atoms assigned by NMR. The connectivity established by 2D NMR must be identical to the structure solved by SCXRD. When this synergy is achieved, the molecular structure is validated with the highest degree of scientific integrity. This rigorous, multi-modal approach ensures that the molecular blueprint is accurate, providing a solid foundation for all subsequent research and development.

References

-

¹⁹F NMR Chemical Shift Table - Organofluorine. Alfa Chemistry.

-

High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation.

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry - ACS Publications.

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry - ACS Publications.

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.

-

Molecular structure investigation and spectroscopic studies on 2,3-difluorophenylboronic acid: a combined experimental and theoretical analysis. PubMed.

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry - ACS Publications.

-

Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications.

-

¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed.

-

Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.

-

A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Related Compounds. Benchchem.

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry - ACS Publications.

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

-

Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.

-

Nmr spectroscopy of fluorine 19. Slideshare.

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH.

-

CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.

-

An In-depth Technical Guide to the Spectroscopic Data of 2,5-Difluorophenylboronic Acid. Benchchem.

-

2,4-Difluorophenylboronic acid synthesis. ChemicalBook.

-

Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.

-

2,4-Difluoro-phenyl-boronic acid. PubMed.

-

Phenylboronic Acid. PubChem.

-

An X-ray Investigation of Phenyl Boric Anhydride. Google Books.

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.

-

[4-(Difluoromethyl)phenyl]boronic acid. PubChem.

-

2,4-Difluorophenylboronic acid. ResearchGate.

-

Phenylboronic acid. Wikipedia.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Molecular structure investigation and spectroscopic studies on 2,3-difluorophenylboronic acid: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 11. par.nsf.gov [par.nsf.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. 2,4-Difluoro-phenyl-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to (4-(3,5-Difluorophenoxy)phenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a versatile building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates the reactive boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, with a difluorophenoxy group, which can enhance metabolic stability and binding affinity in drug candidates. The precise structural elucidation and purity verification of this reagent are paramount for its successful application.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Moving beyond a simple data repository, this document explains the causality behind the spectroscopic features and outlines the self-validating protocols required to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Part 1: The Logic of Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous characterization of a molecule like this compound. Each spectroscopic method provides a unique and complementary piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework and provides detailed information about the electronic environment of each nucleus (¹H, ¹³C, ¹⁹F, ¹¹B).

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through controlled fragmentation, confirming the elemental composition and connectivity.

The convergence of data from these three orthogonal techniques provides a self-validating system, ensuring a trustworthy and authoritative structural assignment.

Caption: A potential fragmentation pathway in mass spectrometry.

Conclusion

The structural identity of this compound is authoritatively confirmed through the synthesis of data from NMR, IR, and MS. NMR spectroscopy maps the proton and carbon skeleton, IR spectroscopy confirms the presence of all key functional groups (O-H, C-O, C-F, B-O), and mass spectrometry verifies the molecular weight and elemental composition. This comprehensive, multi-technique approach provides a self-validating system, ensuring researchers have the highest confidence in the quality and identity of this critical synthetic building block.

References

-

G. A. A. W. Verpoorten, et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4038. Available at: [Link]

-

San Diego State University. 11B NMR Chemical Shifts. Available at: [Link]

-

J. Park, et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Available at: [Link]

-

A. D. D. G. de Alwis, et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 84(21), 9398-9404. Available at: [Link]

-

W. A. Marinaro, et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. Available at: [Link]

-

ResearchGate. (2020). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). Available at: [Link]

-

P. R. Jones, et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available at: [Link]

-

H. R. Snyder, M. S. Konecky, & W. J. Lennarz. (1953). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 75(19), 4864–4866. Available at: [Link]

-

J. Coates. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

S. S. K. Bojja, et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Available at: [Link]

-

Química Organica.org. IR spectrum: Ethers. Available at: [Link]

-

OpenStax adaptation. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

T. S. Graham, et al. Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]

-

H. Nöth & B. Wrackmeyer. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer-Verlag. Available at: [Link]

-

S. Gorja, et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6, 7868-7875. Available at: [Link]

-

M. Karabacak, et al. (2014). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. Journal of Molecular Structure, 1058, 269-281. Available at: [Link]

-

A. I. M. C. Lobo Ferreira, et al. (2011). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. The Journal of Physical Chemistry A, 115(15), 3457–3467. Available at: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available at: [Link]

-

N. G. J. D. S. T. E. S. K. Lerman. 13.10 INTERPRETATION OF IR SPECTRA. Available at: [Link]

-

PubChem. 4-Fluorophenylboronic acid. Available at: [Link]

-

University of Ottawa. Boron NMR. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubChem. [4-(Difluoromethyl)phenyl]boronic acid. Available at: [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]

-

ResearchGate. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]

-

Royal Society of Chemistry. Supporting Information - Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. Available at: [Link]

-

J. A. Faniran & H. F. Shurvell. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Available at: [Link]

-

S. Ramachandran, et al. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Materials Today: Proceedings, 62(7), 4443-4452. Available at: [Link]

-

A. M. D. G. de Alwis, et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2043. Available at: [Link]

-

Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]

An In-depth Technical Guide to (4-(3,5-Difluorophenoxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their versatility, stability, and relatively low toxicity.[1] Among these, fluorinated phenylboronic acids are a class of reagents that have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide focuses on a specific and increasingly relevant building block: (4-(3,5-Difluorophenoxy)phenyl)boronic acid . The presence of the diaryl ether linkage and the meta-difluoro substitution pattern on the phenoxy ring imparts unique electronic and conformational properties, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials.[4] This document will serve as a comprehensive technical resource on its commercial availability, synthesis, characterization, and key applications.

Chemical Profile and Synthesis

Chemical Identity:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1029438-51-4[5] |

| Molecular Formula | C₁₂H₉BF₂O₃ |

| Molecular Weight | 250.01 g/mol |

| Structure |  |

Synthesis of Diaryl Ether Phenylboronic Acids:

The synthesis of this compound and its analogs typically involves a two-step process: the formation of the diaryl ether bond followed by borylation of the appropriate aryl halide.

A common and effective method for constructing the diaryl ether linkage is the Chan-Lam coupling reaction. This copper-catalyzed cross-coupling of a phenol with a boronic acid offers a mild and efficient alternative to traditional Ullmann condensations.[6]

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed, where a phenoxide displaces a leaving group (such as a halide) from an activated aromatic ring.

Once the diaryl ether is formed, the boronic acid moiety can be introduced via several methods. A widely used approach is the lithium-halogen exchange of an aryl bromide or iodide at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic hydrolysis.[7][8] Another powerful technique is the Miyaura borylation, which utilizes a palladium catalyst to couple an aryl halide with a diboron reagent like bis(pinacolato)diboron.[9]

Caption: Generalized synthetic workflow for this compound.

Commercial Availability

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. Its availability facilitates its direct use in various synthetic applications without the need for multi-step in-house preparation.

Table of Representative Suppliers:

| Supplier | Product Number | Purity |

| Parchem | - | Inquiry required[5] |

| BLD Pharm | BD230710 | Inquiry required[10] |

| Ambeed | A532123 | >98% |

Note: This table is not exhaustive and is intended to provide examples of commercial sources. Purity and availability are subject to change and should be verified with the supplier.

Quality Control and Characterization

For any synthetic building block, rigorous quality control is paramount to ensure the reliability and reproducibility of experimental results. The primary techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum will provide information on the aromatic protons. The protons on the phenylboronic acid ring will typically appear as doublets, while the protons on the difluorophenoxy ring will exhibit more complex splitting patterns due to coupling with the fluorine atoms. The acidic protons of the boronic acid group (B(OH)₂) often appear as a broad singlet, the chemical shift of which is dependent on concentration and the solvent used.

-

¹³C NMR: The carbon NMR will show distinct signals for each of the carbon atoms in the molecule. Carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants. The carbon atom bonded to the boron atom may appear as a broad signal.

-

¹⁹F NMR: Fluorine NMR is a particularly powerful tool for characterizing this molecule. It will show a single resonance for the two equivalent fluorine atoms on the phenoxy ring, and the chemical shift and coupling constants can confirm the 3,5-substitution pattern.[2]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (250.01 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, the B-O bond, the C-O-C ether linkage, and the C-F bonds.[11]

Applications in Research and Development